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molecular formula C27H39NO3 B8294525 4-({[4-(Tridecyloxy)phenyl]methyl}amino)benzoic acid CAS No. 61439-66-5

4-({[4-(Tridecyloxy)phenyl]methyl}amino)benzoic acid

Cat. No. B8294525
M. Wt: 425.6 g/mol
InChI Key: RZMYOCWBBSXLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04350822

Procedure details

A mixture of 7.0 g. of ethyl p-[(p-tridecyloxybenzyl)amino]benzoate (prepared as described in Example 22), 7.0 g. of potassium hydroxide and 150 ml. of ethanol-water (9:1) is refluxed for 3.5 hours. The solution is acidified while hot, diluted with water, filtered and the solid washed with water to give white crystals, m.p. 110°-113° C. and 145°-150° C. The solid is heated with 200 ml. of glacial acetic acid and the solution chilled and filtered to give crystals, m.p. 110°-112° C. and 155°-160° C. The filtrate is diluted with water to give white crystals (pure by TLC) m.p. 108°-112° C. and 150°-155° C. The first crop of crystals is slurried in 75 ml. of acetone, filtered and the filtrate chilled and filtered. The filtrate is diluted with water to give white crystals (pure by TLC). The two crops pure by TLC are combined, dried in vacuo to give white crystals, m.p. 110°-112° C. and 155°-160° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:14][C:15]1[CH:33]=[CH:32][C:18]([CH2:19][NH:20][C:21]2[CH:31]=[CH:30][C:24]([C:25]([O:27]CC)=[O:26])=[CH:23][CH:22]=2)=[CH:17][CH:16]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[OH-].[K+].C(O)C.O.C(O)(=O)C>O>[CH2:1]([O:14][C:15]1[CH:33]=[CH:32][C:18]([CH2:19][NH:20][C:21]2[CH:31]=[CH:30][C:24]([C:25]([OH:27])=[O:26])=[CH:23][CH:22]=2)=[CH:17][CH:16]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCC)OC1=CC=C(CNC2=CC=C(C(=O)OCC)C=C2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 7.0 g
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid washed with water
CUSTOM
Type
CUSTOM
Details
to give white crystals, m.p. 110°-113° C. and 145°-150° C
TEMPERATURE
Type
TEMPERATURE
Details
The solid is heated with 200 ml
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give crystals, m.p. 110°-112° C. and 155°-160° C
CUSTOM
Type
CUSTOM
Details
to give white crystals (pure by TLC) m.p. 108°-112° C. and 150°-155° C
FILTRATION
Type
FILTRATION
Details
of acetone, filtered
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate chilled
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate is diluted with water
CUSTOM
Type
CUSTOM
Details
to give white crystals (pure by TLC)
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give white crystals, m.p. 110°-112° C. and 155°-160° C.

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCCC)OC1=CC=C(CNC2=CC=C(C(=O)O)C=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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